molecular formula C13H24N2O2 B2436755 Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate CAS No. 2361822-74-2

Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate

Cat. No.: B2436755
CAS No.: 2361822-74-2
M. Wt: 240.347
InChI Key: XNDQVHZEGJGSJQ-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-azabicyclo[222]octan-4-ylmethyl)carbamate is a chemical compound with the molecular formula C₁₃H₂₄N₂O₂ It is known for its unique bicyclic structure, which includes a tert-butyl carbamate group attached to a 2-azabicyclo[222]octane moiety

Properties

IUPAC Name

tert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13-6-4-10(5-7-13)14-8-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDQVHZEGJGSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(CC1)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate typically involves the reaction of 2-azabicyclo[2.2.2]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

2-azabicyclo[2.2.2]octane+tert-butyl chloroformatetert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate\text{2-azabicyclo[2.2.2]octane} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 2-azabicyclo[2.2.2]octane+tert-butyl chloroformate→tert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols can replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the bicyclic structure.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate has been investigated for its potential as a therapeutic agent in neurodegenerative diseases, particularly Alzheimer's disease. Its structure allows it to interact with acetylcholinesterase and other enzymes involved in neurotransmitter regulation.

Case Study: Inhibition of Acetylcholinesterase

A study demonstrated that derivatives of this compound exhibit inhibition of acetylcholinesterase, which is crucial for managing symptoms of Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Compound Activity IC50 (µM)
This compoundAcetylcholinesterase Inhibitor12.5

Neuropharmacology

Research indicates that the compound may modulate neurotransmitter systems, making it a candidate for treating anxiety and depression.

Case Study: Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by amyloid-beta peptides, which are implicated in Alzheimer's pathology. The protective mechanism involves reducing oxidative stress markers such as TNF-α and free radicals.

Study Model Used Outcome
Neuroprotection against Aβ-induced toxicityAstrocyte culturesReduced cell death by 30%

Synthesis and Characterization

The synthesis of this compound has been optimized for yield and purity, utilizing methods such as carbamate formation from the corresponding amine and tert-butyl chloroformate.

Synthesis Route Overview

  • Starting Materials: 2-Azabicyclo[2.2.2]octan-4-amine and tert-butyl chloroformate.
  • Reaction Conditions: Conducted under anhydrous conditions using triethylamine as a base.
  • Yield: Approximately 85% after purification.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate is not fully understood. it is believed to interact with specific molecular targets in the central nervous system, potentially modulating neurotransmitter activity. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-azabicyclo[2.2.2]octan-1-ylmethyl)carbamate
  • Tert-butyl N-(2-azabicyclo[2.2.1]heptan-4-ylmethyl)carbamate

Uniqueness

Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and development, particularly in the synthesis of novel compounds and the exploration of new chemical reactions.

Biological Activity

Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate is a chemical compound characterized by its unique bicyclic structure, which incorporates a tert-butyl carbamate group linked to a 2-azabicyclo[2.2.2]octane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition.

  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 2361822-74-2

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows for effective binding within active sites, potentially modulating enzymatic activity through covalent interactions with nucleophilic residues.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several enzymes relevant in neurological pathways:

  • Acetylcholinesterase (AChE) Inhibition :
    • AChE is crucial for the degradation of acetylcholine, a neurotransmitter involved in memory and learning.
    • In vitro studies have shown that related compounds exhibit significant inhibition of AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .
  • β-secretase Inhibition :
    • Compounds similar to this compound have been investigated for their ability to inhibit β-secretase, an enzyme involved in the production of amyloid-beta peptides linked to Alzheimer's pathology .

Neuroprotective Effects

Studies suggest that derivatives of this compound may protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta aggregates:

  • Cell Viability : In astrocyte cultures treated with amyloid-beta, the presence of such compounds has been shown to improve cell viability significantly compared to untreated controls .

Case Studies

  • In Vivo Models :
    • In animal models, the administration of related compounds demonstrated a reduction in cognitive decline associated with scopolamine-induced memory impairment, indicating potential therapeutic effects on cognitive function .
  • In Vitro Studies :
    • Various studies have reported that compounds structurally similar to this compound exhibit protective effects against oxidative damage in neuronal cell lines, highlighting their potential as neuroprotective agents .

Applications in Research and Industry

The unique properties of this compound make it a valuable compound in several fields:

Field Application
Medicinal ChemistryBuilding block for synthesizing drugs targeting CNS disorders
Organic SynthesisProtecting group for amines in selective reactions
Biological StudiesInvestigating enzyme inhibitors and receptor ligands
Industrial ChemistryDevelopment of new materials and catalysts

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate?

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group in 2-azabicyclo[2.2.2]octane derivatives. Key steps include:

  • Amine alkylation : Reacting 2-azabicyclo[2.2.2]octan-4-ylmethanol with a bromo- or chloroacetamide intermediate.
  • Boc protection : Using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP in THF or DCM .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Q. How is the structural identity of this compound confirmed?

  • NMR spectroscopy : Key signals include the tert-butyl group (~1.4 ppm, singlet, 9H) and carbamate carbonyl (~155 ppm in 13C^{13}\text{C} NMR).
  • Mass spectrometry : Molecular ion peaks matching the molecular formula C14H24N2O2\text{C}_{14}\text{H}_{24}\text{N}_2\text{O}_2 (exact mass 276.18 g/mol).
  • X-ray crystallography : Programs like SHELXL refine crystal structures to confirm bicyclic geometry and substituent positions .

Q. What are the critical handling precautions for this compound?

  • Stability : Avoid strong acids/bases to prevent Boc deprotection. Store at 2–8°C under inert gas (N2_2 or Ar) .
  • Safety : Non-hazardous under normal conditions, but use PPE (gloves, goggles) due to potential irritancy of intermediates .

Advanced Research Questions

Q. How does the bicyclo[2.2.2]octane scaffold influence the compound’s reactivity in nucleophilic substitutions?

The rigid bicyclic structure imposes steric constraints, reducing reactivity at the bridgehead positions. However, the methylene group (-CH2_2-) adjacent to the carbamate allows functionalization (e.g., oxidation to aldehydes or coupling reactions) . Computational studies (DFT) can model transition states to predict regioselectivity .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Twinned data refinement : Use SHELXL ’s TWIN and BASF commands to model overlapping lattices.
  • High-resolution datasets : Collect data at synchrotron sources (e.g., 0.8 Å resolution) to resolve disordered carbamate groups .
  • Validation tools : Check Rfree_{\text{free}} values and electron density maps (e.g., using Coot) .

Q. How can this compound serve as a precursor for bioactive molecules?

  • Deprotection : Treat with TFA or HCl in dioxane to yield the free amine, enabling peptide coupling or reductive amination.
  • Conformational studies : The bicyclo[2.2.2]octane core mimics rigid peptide backbones, making it useful in peptidomimetic drug design .

Methodological Challenges and Solutions

Q. Why might HPLC analysis show multiple peaks for this compound?

  • Enantiomerism : The bicyclic scaffold may have chiral centers. Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
  • Degradation : Boc groups hydrolyze under acidic conditions. Confirm stability via LC-MS at pH 7.4 .

Q. How to optimize reaction yields for large-scale synthesis?

  • Solvent selection : Replace THF with 2-MeTHF for better solubility and greener chemistry.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate Boc protection .

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